molecular formula C10H8Cl2O3 B12049324 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester CAS No. 677326-67-9

3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester

Cat. No.: B12049324
CAS No.: 677326-67-9
M. Wt: 247.07 g/mol
InChI Key: HEHYOAAIZBKHJZ-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester is a β-keto ester featuring a dichlorophenyl substituent at the β-position. Its molecular formula is C10H8Cl2O3, with a molecular weight of 247.08 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly in the synthesis of piperidine derivatives (e.g., Sanofi-Synthelabo’s work on dioxopiperidine-propionic acid esters) . The dichlorophenyl group enhances electron-withdrawing effects, influencing reactivity in reduction and nucleophilic substitution reactions.

Properties

CAS No.

677326-67-9

Molecular Formula

C10H8Cl2O3

Molecular Weight

247.07 g/mol

IUPAC Name

methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate

InChI

InChI=1S/C10H8Cl2O3/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3

InChI Key

HEHYOAAIZBKHJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Procedure

  • Reactants :

    • 3,4-Dichloroacetophenone (1 eq)

    • Dimethyl carbonate (2 eq)

    • Sodium hydride (60% dispersion in mineral oil, 2.8 eq)

    • Dry toluene (2 M concentration)

  • Conditions :

    • Reflux under nitrogen atmosphere for 4 hours.

    • Dropwise addition of ketone solution over 1 hour.

    • Acidification with glacial acetic acid to pH 4.

  • Workup :

    • Filtration of precipitated solids.

    • Extraction with ethyl acetate (3×).

    • Drying over sodium sulfate and solvent evaporation.

Yield : ~98% (analogous method for dimethoxy variant).

Key Considerations

  • Base Selection : Sodium hydride outperforms weaker bases (e.g., K₂CO₃) in achieving complete conversion.

  • Solvent : Toluene minimizes side reactions compared to polar aprotic solvents.

  • Scalability : The method is scalable to multi-gram quantities without chromatographic purification.

Bisulfite Adduct Purification for Enhanced Purity

Crude β-keto esters often contain residual reactants or byproducts. A patent by describes a bisulfite adduct-based purification applicable to 3-(3,4-dichlorophenyl)-3-oxo-propionic acid methyl ester.

Purification Steps

  • Adduct Formation :

    • React crude ester with ammonium bisulfite (NH₄HSO₃) in aqueous ethanol.

    • Stir at 25°C for 12 hours.

  • Decomposition :

    • Treat adduct with dilute HCl (1 M) at 0°C.

    • Extract liberated β-keto ester into dichloromethane.

Outcome :

  • Purity increases from ~85% to >99%.

  • Eliminates column chromatography, reducing solvent waste.

Alternative Synthesis via Nucleophilic Acyl Substitution

A modified route from employs antipyrin (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) as a nucleophile, though this method targets structurally related compounds. Adaptations for the dichlorophenyl variant include:

Reaction Scheme

  • Formation of Butanoic Acid Intermediate :

    • Condense 3,4-dichloroacetophenone with antipyrin in dry benzene.

    • Reflux for 10 hours.

  • Esterification :

    • Treat intermediate with methanol and catalytic H₂SO₄.

    • Stir at 60°C for 6 hours.

Yield : ~65% (based on analogous reactions).

Comparative Analysis of Synthetic Methods

MethodReactantsConditionsYieldPurityReference
Claisen Condensation3,4-Dichloroacetophenone, DMC, NaHReflux, 4h, N₂98%95%
Bisulfite PurificationCrude ester, NH₄HSO₃25°C, 12h->99%
Antipyrin Route3,4-Dichloroacetophenone, antipyrinBenzene, reflux, 10h65%90%

Reaction Optimization and Troubleshooting

Challenges in Claisen Condensation

  • Moisture Sensitivity : NaH reacts violently with water; rigorous drying of toluene and equipment is essential.

  • Byproduct Formation : Excess DMC may lead to dialkyl carbonate byproducts, mitigated by stoichiometric control.

Mitigation Strategies

  • Inert Atmosphere : Use nitrogen or argon to prevent oxidation of intermediates.

  • Temperature Control : Maintain reflux temperature (110°C for toluene) to avoid decarboxylation.

Analytical Characterization

  • Spectroscopic Data :

    • IR : 1730 cm⁻¹ (ester C=O), 1680 cm⁻¹ (keto C=O).

    • ¹H NMR (CDCl₃): δ 7.8–7.2 (m, 3H, Ar-H), 3.7 (s, 3H, OCH₃), 3.4 (s, 2H, CH₂CO).

  • Mass Spectrometry :

    • m/z : 247.07 (M⁺, 100%).

Industrial and Environmental Considerations

  • Cost Efficiency : DMC (~$14/100g) is preferable to toxic reagents like phosgene.

  • Waste Management : Aqueous washes from bisulfite purification require neutralization before disposal .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid.

    Reduction: Formation of 3-(3,4-Dichlorophenyl)-3-hydroxy-propionic acid methyl ester.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester in cancer treatment. A series of derivatives based on this compound were synthesized and evaluated for their ability to inhibit the proliferation of colon cancer cells (HCT-116). The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, demonstrating selective toxicity towards cancerous cells while sparing normal cells .

2. Neuropharmacological Research

The compound's structural similarity to known neuropeptides has led researchers to explore its potential as an orexin receptor antagonist. Orexins play crucial roles in regulating sleep and appetite, making these compounds promising candidates for treating disorders such as narcolepsy and obesity . The ability to modulate orexin receptors may provide novel therapeutic avenues for various neurological conditions.

Agrochemical Applications

1. Herbicidal Activity

Research indicates that derivatives of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester exhibit herbicidal properties. These compounds can interfere with plant growth by disrupting metabolic pathways essential for development. The specific mechanisms include inhibition of key enzymes involved in the biosynthesis of amino acids and fatty acids, which are vital for plant health .

2. Pesticide Formulations

The compound has been explored as an active ingredient in pesticide formulations due to its effectiveness against a range of pests. Its application in agricultural settings aims to enhance crop yields by managing pest populations while minimizing environmental impact .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluation of antiproliferative effects on HCT-116 cellsCertain derivatives showed IC50 values between 0.12 mg/mL and 0.81 mg/mL, indicating selective toxicity towards cancer cells .
Neuropharmacological ResearchExploration as orexin receptor antagonistsPotential use in treating sleep disorders and obesity due to modulation of orexin receptors .
Herbicidal ActivityAssessment of growth inhibition in plantsDemonstrated effectiveness in disrupting metabolic pathways critical for plant development .

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-(3-Chlorophenyl)-3-oxo-propionic Acid Methyl Esters
  • Structure: Mono-chloro substitution at the 3-position of the phenyl ring.
  • Reactivity: In asymmetric reductions using (S)-1-phenylethanol dehydrogenase, this substrate achieved 100% enantiomeric excess (%ee) for both (S) and (R) configurations, identical to the dichloro analog .
3-Phenyl-3-oxo-propionic Acid Methyl Ester
  • Structure: No halogen substituents on the phenyl ring.
  • Application: Serves as a simpler model compound for studying β-keto ester reactivity. Its reduction product, methyl 3-hydroxy-3-phenylpropanoate, is used in flavor and fragrance industries .
3-(2-Iodo-phenyl)-3-oxo-propionic Acid Methyl Ester
  • Structure : Iodo substituent at the 2-position.
  • Molecular Weight : 304.08 g/mol (C10H9IO3).

Halogenation Patterns and Electronic Effects

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Application
3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester 3,4-dichloro 247.08 High enantioselectivity in reductions; precursor to antipsychotic intermediates
3-(3-Chlorophenyl)-3-oxo-propionic acid methyl ester 3-chloro 213.63 100% ee in enzymatic reductions; intermediate for anti-inflammatory agents
3-(2,4,6-Trifluorophenyl)-3-oxo-propionic acid ethyl ester 2,4,6-trifluoro 246.18 Enhanced metabolic stability due to fluorine; used in agrochemicals
Methyl 3,3-dichloro-2-oxopropanoate 3,3-dichloro (non-aromatic) 170.98 Reactive dienophile in Diels-Alder reactions; limited biological use

Ester Group Modifications

Ethyl vs. Methyl Esters
  • 3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic Acid Ethyl Ester (C13H13F3O3, MW 274.24):
    • The ethyl ester increases lipophilicity (logP ≈ 2.24) compared to methyl esters, enhancing membrane permeability in drug delivery .
Hydroxyl-Substituted Analogs
  • 3-(3,4-Dihydroxyphenyl)propionic Acid Methyl Ester (C10H12O4, MW 196.20):
    • Polar hydroxyl groups improve water solubility, making it suitable for antioxidant research .

Biological Activity

3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester, a compound with significant biological relevance, has been the subject of various studies focusing on its pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester can be depicted as follows:

  • Molecular Formula : C10H9Cl2O3
  • Molecular Weight : 248.09 g/mol

This compound features a dichlorophenyl group attached to a propionic acid moiety, which is esterified with methanol.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of propionic acid have shown effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antitumor Activity

Several studies have highlighted the potential antitumor effects of compounds related to 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For example, pyrazole derivatives have demonstrated significant inhibitory effects on BRAF(V600E), EGFR, and other cancer-related targets .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various esters, including those structurally similar to 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/mL .
  • Antitumor Effects :
    A recent investigation into the cytotoxic effects of related compounds revealed that several derivatives exhibited enhanced cytotoxicity in MDA-MB-231 breast cancer cells when combined with doxorubicin, suggesting a synergistic effect that may lead to improved therapeutic outcomes .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (mg/mL)Reference
3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl esterAntimicrobial0.5
Pyrazole derivative XAntitumor0.2
Isoxazole derivative YAntifungal0.1

Q & A

Q. What are the standard synthetic routes for preparing 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester?

The compound is synthesized via esterification of 3-(3,4-dichlorophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. Alternative methods may use sodium hydride for substrates with electron-withdrawing groups, though reaction optimization is required to balance yield and purity .

Q. Which analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, particularly the ketone and ester functionalities. High-Performance Liquid Chromatography (HPLC) assesses purity, while mass spectrometry validates molecular weight. For enantiomeric analysis post-reduction, chiral HPLC or polarimetry is essential .

Q. What safety protocols are critical when handling this compound?

The compound is a DOT Class 6.1 poison, requiring personal protective equipment (PPE), fume hood use, and emergency protocols for respiratory irritation or pulmonary edema. Storage at room temperature in sealed containers is advised, with spill kits and eyewash stations readily accessible .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence reactivity in asymmetric enzymatic reductions?

The 3,4-dichloro substituents enhance electrophilicity at the ketone, improving substrate binding to dehydrogenases like (S)-1-phenylethanol dehydrogenase. This increases enantioselectivity, yielding 100% ee in products (e.g., methyl 3-(3-chlorophenyl)-3-hydroxypropanoate). Computational docking studies can model steric and electronic interactions to predict enantioselectivity trends .

Q. What strategies resolve contradictions in reported catalytic efficiencies for enzymatic reductions?

Systematically vary enzyme concentration, substrate-to-catalyst ratios, and reaction pH/temperature. Validate results using orthogonal analytical methods (e.g., GC-MS vs. chiral HPLC) and replicate conditions from literature to identify discrepancies. Contradictions may arise from enzyme batch variability or unaccounted co-solvents .

Q. How can structural modifications enhance bioactivity or stability in derivatives?

Introducing trifluoromethyl or fluoro groups at specific positions (e.g., para to the ketone) can alter electronic properties, improving metabolic stability. For example, 3-(3,4-dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid methyl ester shows enhanced reactivity in cross-coupling reactions due to fluorine’s electronegativity .

Q. What role does this compound play in multi-step pharmaceutical syntheses?

It serves as a key intermediate for β-keto ester derivatives used in antifungal or anti-inflammatory agents. For instance, it can undergo Claisen condensations to form polycyclic frameworks or be reduced to chiral alcohols for protease inhibitors .

Methodological Considerations

Q. How to optimize reaction conditions for large-scale synthesis?

Transition from batch to continuous flow reactors improves heat/mass transfer, minimizing side reactions. Catalyst screening (e.g., heterogeneous vs. homogeneous acids) and in-line HPLC monitoring ensure consistent yields. Scale-up studies should prioritize solvent recovery and waste reduction .

Q. What computational tools predict the compound’s behavior in catalytic systems?

Density Functional Theory (DFT) models electronic effects of substituents on transition states, while Molecular Dynamics (MD) simulations assess enzyme-substrate interactions. Software like Gaussian or Schrödinger Suite can correlate steric parameters with experimental ee values .

Data Analysis & Contradictions

Q. Why might enantiomeric excess (ee) vary between studies despite identical substrates?

Differences in enzyme purity, reaction temperature, or cofactor regeneration systems (e.g., NADH vs. NADPH) can alter catalytic efficiency. Cross-validation with standardized protocols and enzyme activity assays is critical .

Q. How to address discrepancies in reported melting points or spectral data?

Recrystallize the compound to confirm purity and compare NMR chemical shifts with databases (e.g., PubChem or Reaxys). Contaminants like residual solvents or isomers (e.g., regioisomers) often explain variations .

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